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Compound of Interest

Compound Name: Naphthalen-1-ethanol

Cat. No.: B015308

This guide provides a comprehensive overview of the key spectroscopic data for Naphthalen-
1-ethanol (C12H120), a significant chemical intermediate. The document is intended for
researchers, scientists, and professionals in drug development who require detailed analytical
data for this compound. The information presented includes Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their
acquisition.

Molecular Structure

IUPAC Name: 2-(naphthalen-1-yl)ethanol Molecular Formula: C12H120[1] Molecular Weight:
172.22 g/mol [1] CAS Number: 773-99-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of an organic molecule.

1H NMR Data

The *H NMR spectrum of Naphthalen-1-ethanol provides information on the chemical
environment of the hydrogen atoms in the molecule. Data is typically recorded in deuterated
chloroform (CDCIs) with Tetramethylsilane (TMS) as an internal standard.[2][3]
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
Ar-H 7.10-8.15 m
-CH:- (alpha to Ar) 3.14 t 6.5
-CH:- (beta to Ar) 3.95 t 6.5
-OH 1.57 S

Note: The chemical shift of the hydroxyl (-OH) proton can be variable and may appear as a

broad singlet.

13C NMR Data

The 13C NMR spectrum identifies the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (3, ppm)
C (Aromatic) 123.6 - 136.2

C-CH:20H 62.8

Ar-CH:z 35.8

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of Naphthalen-1-ethanol is outlined below.

o Sample Preparation: 5-10 mg of the compound for *H NMR (20-50 mg for 13C NMR) is
dissolved in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs).[2] The solution is
then filtered through a glass wool plug into a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is
added as an internal reference standard (6 = 0.00 ppm).[2]

 Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal

signal dispersion.[2]

¢ IH NMR Parameters:
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[e]

Pulse Sequence: Standard single-pulse sequence.[2]

o

Acquisition Time: 2-4 seconds.[2]

[¢]

Relaxation Delay: 1-5 seconds.[2]

[¢]

Number of Scans: 8-16 scans.[2]

o Spectral Width: -2 to 12 ppm.[2]

e 13C NMR Parameters:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[2]
o Acquisition Time: 1-2 seconds.[2]
o Relaxation Delay: 2-5 seconds.[2]

o Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.[2]

o Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier
transformation.[2] Phase correction is applied to ensure all peaks are in the absorptive
mode, and the spectrum is referenced to the TMS signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Vibrational Mode Frequency (cm~1) Intensity

O-H stretch (alcohol) ~3350 Broad

C-H stretch (aromatic) ~3050 Medium

C-H stretch (aliphatic) ~2930 Medium

C=C stretch (aromatic) 1600, 1510, 1460 Medium-Strong
C-O stretch (alcohol) ~1040 Strong

Experimental Protocol: IR Spectroscopy

o Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.[4][5]
Alternatively, the sample can be prepared as a neat liquid between salt plates or as a KBr

pellet.
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[5]

o Data Acquisition: A background spectrum of the empty accessory is recorded first. The
sample is then placed on the ATR crystal, and the sample spectrum is collected. The
instrument typically scans a range of 4000 to 400 cm~1.[5] The final spectrum is presented in

terms of transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

172 35 [M]* (Molecular lon)
141 100 [M - CH20H]*

115 18 [CoH7]*

Experimental Protocol: Mass Spectrometry
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e Technique: Electron lonization (El) is a common method for this type of molecule.[6] The
analysis is often performed using a Gas Chromatograph coupled to a Mass Spectrometer
(GC-MS).[6][7]

o Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the gas
chromatograph, which separates it from any impurities before it enters the mass
spectrometer.

« lonization: In the ion source, molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer, such as a Time-of-Flight (TOF) analyzer.

» Detection: The detector records the abundance of each ion, and the data is presented as a
mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like Naphthalen-1-ethanol.
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Spectroscopic Analysis Workflow for Naphthalen-1-ethanol
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Caption: Workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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Address: 3281 E Guasti Rd
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